molecular formula C8H19ClN2O2S B11868693 N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride

Cat. No.: B11868693
M. Wt: 242.77 g/mol
InChI Key: WFEIEVIXMOVULV-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the ethanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)ethanesulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-7-8-4-3-5-9-6-8;/h8-10H,2-7H2,1H3;1H

InChI Key

WFEIEVIXMOVULV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1CCCNC1.Cl

Origin of Product

United States

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